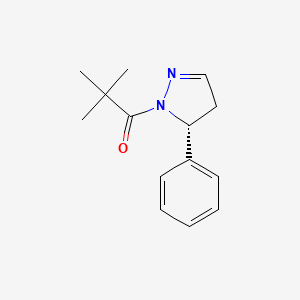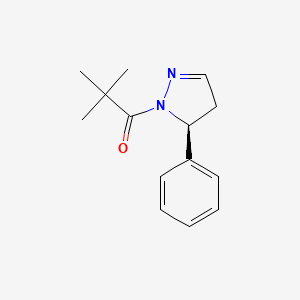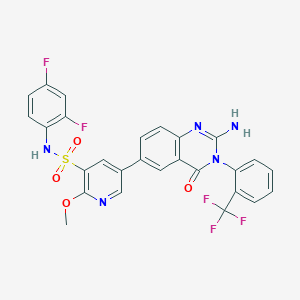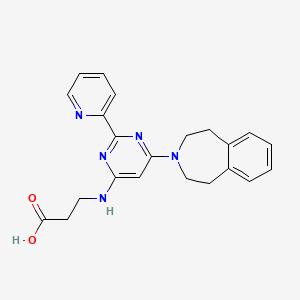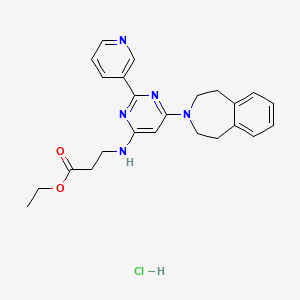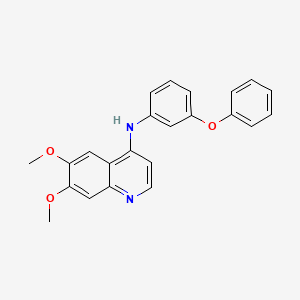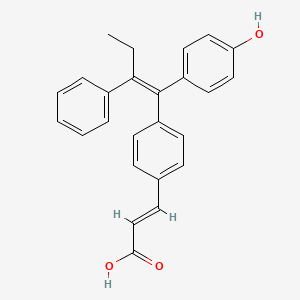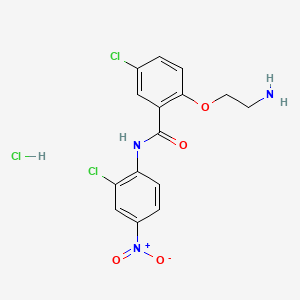
HJC0152 Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HJC0152 ist eine niedermolekulare Verbindung, die als potenter Inhibitor des Signaltransduktor- und Aktivator-Transkriptionsfaktors 3 (STAT3) entwickelt wurde. STAT3 ist ein Transkriptionsfaktor, der eine entscheidende Rolle bei der Zellproliferation, dem Überleben und der malignen Transformation spielt. Eine abnorme Aktivierung von STAT3 wird häufig bei verschiedenen menschlichen Krebsarten beobachtet, was es zu einem attraktiven Ziel für die Krebstherapie macht .
Präparationsmethoden
HJC0152 wurde durch struktur- und fragmentbasierte Wirkstoffdesignstrategien sowie durch In-silico-Molekularmodellierung und -docking entwickelt Die Verbindung wird typischerweise in einem Labor synthetisiert, und die Reaktionsbedingungen umfassen die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um das gewünschte Produkt zu erhalten .
Wissenschaftliche Forschungsanwendungen
HJC0152 hat in der wissenschaftlichen Forschung ein erhebliches Potenzial gezeigt, insbesondere im Bereich der Krebstherapie. Seine Hauptanwendung ist als Inhibitor des STAT3-Signalwegs, der an verschiedenen Krebsarten beteiligt ist, darunter Brustkrebs, Magenkrebs und nicht-kleinzelliger Lungenkrebs . Die Verbindung hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, indem sie die Proliferation von Krebszellen hemmt, Apoptose induziert und das Tumorwachstum reduziert . Darüber hinaus wurden HJC0152-basierte Proteolyse-Targeting-Chimären (PROTAC) entwickelt, um seine Wirksamkeit und Potenz zu verbessern .
Wirkmechanismus
HJC0152 entfaltet seine Wirkung, indem es direkt auf das STAT3-Protein abzielt. Es hemmt die Phosphorylierung von STAT3 an bestimmten Resten (Tyr705 und Ser727), die für seine Aktivierung und den anschließenden Transport in den Zellkern unerlässlich ist . Durch die Hemmung der STAT3-Phosphorylierung verhindert HJC0152 die Transkription von nachgeschalteten Zielgenen, die an der Zellproliferation und dem Überleben beteiligt sind. Dies führt zur Unterdrückung des Wachstums von Krebszellen und zur Induktion von Apoptose .
Wirkmechanismus
Target of Action
HJC0152 hydrochloride, also known as HJC0152, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a member of the STAT family and is constitutively activated in various human cancers . It plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
HJC0152 acts as an orally active inhibitor of STAT3 . It significantly inhibits the phosphorylation of STAT3 at Tyr705, thereby preventing its activation . This inhibition disrupts the dimerization of STAT3, preventing its translocation to the nucleus and subsequent transactivation of downstream target genes .
Biochemical Pathways
The inhibition of STAT3 by HJC0152 affects several biochemical pathways. It has been found to modulate metabolism, significantly reducing and disrupting several metabolites in the purine, glutathione, and pyrimidine metabolism pathways . This modulation of metabolic pathways contributes to the compound’s anticancer effects .
Result of Action
HJC0152 has shown significant anticancer effects. It efficiently reduces the proliferation of cancer cells, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces motility in cancer cells . In vivo, HJC0152 significantly inhibits the growth of xenograft tumors .
Action Environment
The action of HJC0152 can be influenced by various environmental factors. It’s important to note that the effectiveness of HJC0152 has been demonstrated both in vitro and in vivo , suggesting its action is effective in different environments.
Safety and Hazards
Zukünftige Richtungen
HJC0152 hydrochloride has demonstrated an attractive cancer therapeutic and preventive efficacy by targeting the non-estrogen receptor (ER)-based STAT3 signaling pathway . It has been used to develop a series of HJC0152-based proteolysis-targeting chimera protein degraders . These compounds have shown promising results in inhibiting the proliferation of a panel of breast cancer cell lines . They are currently being investigated for their effects on breast cancer cell migration and invasion, and will be evaluated for their in vivo inhibition of tumor growth and metastasis in different mouse models .
Biochemische Analyse
Biochemical Properties
HJC0152 hydrochloride functions as an inhibitor of STAT3, a protein involved in the JAK/STAT signaling pathway. This compound interacts with STAT3 by binding to its SH2 domain, thereby preventing its dimerization and subsequent translocation to the nucleus. This inhibition leads to a decrease in the transcription of STAT3 target genes, which are involved in cell proliferation and survival . Additionally, HJC0152 hydrochloride has been shown to reduce the levels of phosphorylated STAT3, further inhibiting its activity .
Cellular Effects
HJC0152 hydrochloride exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, HJC0152 hydrochloride reduces cell proliferation, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces cell motility . In head and neck squamous cell carcinoma (HNSCC) cells, it inhibits cell proliferation, induces cell cycle arrest at the G0/G1 phase, and reduces cell invasion . These effects are mediated through the inhibition of STAT3 signaling and the modulation of metabolic pathways .
Molecular Mechanism
The molecular mechanism of HJC0152 hydrochloride involves the inhibition of STAT3 signaling. By binding to the SH2 domain of STAT3, HJC0152 hydrochloride prevents STAT3 dimerization and nuclear translocation, thereby inhibiting the transcription of STAT3 target genes . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-Myc and cyclin D1 . Additionally, HJC0152 hydrochloride affects other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HJC0152 hydrochloride have been observed to change over time. The compound has shown stability under various storage conditions, with a shelf life of up to two years when stored at -20°C . In in vitro studies, HJC0152 hydrochloride has demonstrated sustained inhibition of STAT3 activity and cell proliferation over extended periods . In in vivo studies, the compound has shown long-term effects on tumor growth and metastasis, with significant inhibition observed in animal models .
Dosage Effects in Animal Models
The effects of HJC0152 hydrochloride vary with different dosages in animal models. In mouse models of breast cancer, HJC0152 hydrochloride has been shown to inhibit tumor growth at doses of 7.5 mg/kg and 25 mg/kg . Higher doses of the compound have not shown significant toxicity, indicating a favorable safety profile
Metabolic Pathways
HJC0152 hydrochloride is involved in various metabolic pathways, including the modulation of glucose and energy metabolism. The compound has been shown to affect the levels of several metabolites, including those involved in purine, glutathione, and pyrimidine metabolism . By inhibiting STAT3 signaling, HJC0152 hydrochloride disrupts the metabolic balance within cells, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
HJC0152 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to inhibit the nuclear translocation of phosphorylated STAT3, thereby preventing its activity in the nucleus . Additionally, HJC0152 hydrochloride affects the localization and accumulation of other proteins involved in cell signaling and metabolism .
Subcellular Localization
The subcellular localization of HJC0152 hydrochloride is primarily in the cytoplasm, where it interacts with STAT3 and other proteins involved in cell signaling . The compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, preventing its translocation to the nucleus and subsequent transcriptional activity . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival .
Vorbereitungsmethoden
HJC0152 was developed through structure- and fragment-based drug design strategies, as well as in silico molecular modeling and docking The compound is typically synthesized in a laboratory setting, and the reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Analyse Chemischer Reaktionen
HJC0152 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: HJC0152 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: HJC0152 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden, um seine Aktivität zu verändern. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Vergleich Mit ähnlichen Verbindungen
HJC0152 wird mit anderen STAT3-Inhibitoren verglichen, wie z. B. Stattic und anderen experimentellen Verbindungen. Während Stattic ebenfalls STAT3 hemmt, hat HJC0152 in präklinischen Studien eine verbesserte Wirksamkeit und Potenz gezeigt . Darüber hinaus haben HJC0152-basierte PROTAC-Degrader eine verbesserte Hemmung der STAT3-Signalübertragung im Vergleich zur Leitverbindung gezeigt . Zu ähnlichen Verbindungen gehören JMX1122, JMX1123 und JMX1124, die Derivate von HJC0152 mit modifizierten chemischen Eigenschaften und verbesserter Antikrebsaktivität sind .
Eigenschaften
IUPAC Name |
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHLOYBZOONSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)
